molecular formula C21H13NO4S2 B11678621 4-{5-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid

4-{5-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid

Cat. No.: B11678621
M. Wt: 407.5 g/mol
InChI Key: RASXAHPXVOTVRS-LDADJPATSA-N
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Description

4-(5-{[(5E)-4-OXO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound that features a unique structure combining a benzoic acid moiety with a thiazolidinone and furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{[(5E)-4-OXO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the thiazolidinone ring: This can be achieved through the reaction of a thioamide with an α-haloketone under basic conditions.

    Introduction of the furan ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor.

    Coupling with benzoic acid: The final step involves coupling the thiazolidinone-furan intermediate with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate larger volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinone and benzoic acid moieties.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions for electrophilic aromatic substitution typically involve a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-(5-{[(5E)-4-OXO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its unique structure and functional groups.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 4-(5-{[(5E)-4-OXO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes involved in cellular metabolism, DNA, and proteins.

    Pathways Involved: The compound may inhibit enzyme activity or interfere with DNA replication, leading to cell death in microbial or cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
  • (5E)-4-Oxo-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-3-yl)acetic acid

Uniqueness

4-(5-{[(5E)-4-OXO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is unique due to its combination of a thiazolidinone ring with a furan and benzoic acid moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C21H13NO4S2

Molecular Weight

407.5 g/mol

IUPAC Name

4-[5-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C21H13NO4S2/c23-19-18(28-21(27)22(19)15-4-2-1-3-5-15)12-16-10-11-17(26-16)13-6-8-14(9-7-13)20(24)25/h1-12H,(H,24,25)/b18-12+

InChI Key

RASXAHPXVOTVRS-LDADJPATSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)SC2=S

Origin of Product

United States

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